molecular formula C13H12N2O3 B1426733 Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate CAS No. 757251-59-5

Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate

Cat. No. B1426733
CAS RN: 757251-59-5
M. Wt: 244.25 g/mol
InChI Key: LKNOOBDGFHXDIE-UHFFFAOYSA-N
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Description

“Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate” is a chemical compound with the molecular formula C13H12N2O3 . It has a molecular weight of 244.25 . This compound is typically stored in a dark place, under an inert atmosphere, and at room temperature .


Synthesis Analysis

The synthesis of “this compound” involves a reaction in dichloromethane at 0 - 20℃ under an inert atmosphere . The reaction involves the use of 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate . The mixture is stirred at room temperature, and a yellow solid precipitates after 15 minutes . The mixture is stirred for 24 hours and then filtered . The solid is washed with dichloromethane and dried under vacuum for 12 hours at 40C to afford the desired product .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Chemical Synthesis : Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate is involved in various synthesis reactions. For instance, it is used in the synthesis of highly functionalized tetrahydropyridines through phosphine-catalyzed annulation (Zhu, Lan, & Kwon, 2003). This process highlights its role in creating complex organic compounds.

  • Polymer Science : It serves as a precursor in polymer science. A study described the preparation of novel thermally stable poly(ether imide ester)s from a compound related to this compound, showcasing its utility in advanced materials (Mehdipour‐Ataei & Amirshaghaghi, 2005).

Medicinal Chemistry and Biological Applications

  • Cell Growth Inhibition : this compound derivatives have been evaluated for their tumor cell growth inhibition properties. One study synthesized variants of this compound and tested their efficacy on human tumor cell lines, indicating its potential in cancer research (Queiroz et al., 2011).

  • Antimicrobial Agents : Derivatives of this compound have been synthesized for potential use as antimicrobial agents. Research on chiral linear and macrocyclic bridged pyridines, starting from related compounds, aimed to explore their antimicrobial properties (Al-Salahi, Al-Omar, & Amr, 2010).

Material Science and Engineering

  • Fluorescent Materials : In material science, related compounds have been used to synthesize fluorescent polyimides containing pyridine moieties, indicating its potential in creating novel, functional materials with specific optical properties (Huang et al., 2012).

Safety and Hazards

“Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate” is classified as a hazardous substance . It has the signal word 'Warning’ . The hazard statements associated with the compound include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P330 (Rinse mouth), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

methyl 4-(4-aminophenoxy)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-17-13(16)12-8-11(6-7-15-12)18-10-4-2-9(14)3-5-10/h2-8H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNOOBDGFHXDIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

757251-59-5
Record name methyl 4-(4-aminophenoxy)pyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 4-(4-Aminophenoxy)pyridine-2-carboxylic acid methylamide (15.0 g, 61.7 mmol) and potassium hydroxide (34.6 g, 617 mmol) in ethanol (400 mL) and water (40 mL) was stirred at 90° C. for 48 h. After cooling to RT, 2.0 N hydrochloric acid was slowly added to the reaction mixture until pH=5. The solvent was removed completely and the residue redissolved in MeOH (400 mL). After slow addition of trimethylsilylchloride (178 mL, 140 mmol, 2.27 eq) at 0° C., the reaction mixture was stirred at reflux for 24 h and cooled to RT. The mixture was filtered, and the filtrate concentrated under reduced pressure and then partitioned between DCM and water. The organic layer was then washed with 1M aqueous sodium bicarbonate solution, dried over Na2SO4, filtered, and evaporated under reduced pressure. The resulting residue was washed further with H2O and reextracted with EtOAc/Hex (1:2 v/v) to afford the desired ester (6.27 g, 42%) as a light brown solid. 1H-NMR (DMSO-d6) δ 8.51 (d, J=5.7 Hz, 1H), 7.35 (d, J=2.4 Hz, 1H), 7.10 (dd, J=5.7, 2.7 Hz, 1H), 6.86 (dt, J=9.0, 2.4 Hz, 2H), 6.63 (dt, J=8.7, 2.4 Hz, 2H), 5.18 (br s, 2H), 3.86 (s, 3H); MS LC-MS [M+H]+=245, RT=1.04 min; TLC (75% EtOAc/hex), Rf=0.20.
Quantity
15 g
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34.6 g
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400 mL
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40 mL
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178 mL
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Yield
42%

Synthesis routes and methods II

Procedure details

Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate was prepared by a method analogous to that described for 4-(3-aminophenoxy) pyridine-2-carboxamide (2C), starting from the product of step 1 and 4-aminophenol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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